molecular formula C6H4Cl2FNO B1322944 (2,6-Dichloro-5-fluoropyridin-3-yl)methanol CAS No. 820224-51-9

(2,6-Dichloro-5-fluoropyridin-3-yl)methanol

Cat. No. B1322944
M. Wt: 196 g/mol
InChI Key: RLGKFLYWBQHPIA-UHFFFAOYSA-N
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Description

(2,6-Dichloro-5-fluoropyridin-3-yl)methanol, commonly referred to as DCFPyM, is a synthetic compound with a wide range of applications in scientific research. It is a heterocyclic compound containing both chlorine and fluorine atoms and is a highly reactive compound with a wide range of reactivities and properties. DCFPyM has been used in various scientific research applications due to its unique reactivity and chemical properties.

Scientific Research Applications

1. Infrared Spectroscopy and Molecular Calculations

In the study of hydrogen-bonded clusters of 2-fluoropyridine with methanol, IR spectroscopy revealed structures similar to those observed for 2-fluoropyridine-water clusters. Weak hydrogen bond interactions through aromatic hydrogen were observed, with vibrational frequencies of CH bonds in CH3 group affected by hydrogen bond formation. This indicates the importance of (2,6-Dichloro-5-fluoropyridin-3-yl)methanol in studying molecular interactions and hydrogen bonding in similar compounds (Nibu, Marui, & Shimada, 2006).

2. Reactions with Caesium Fluoroxysulphate

Pyridine reacts with CsSO4F in various solvents, including methanol, to produce a mixture of products, demonstrating the reactivity of pyridine derivatives in solvent-based reactions. This has implications for the study of (2,6-Dichloro-5-fluoropyridin-3-yl)methanol in similar solvent-based reactions (Stavber & Zupan, 1990).

3. Synthesis of Multi-Substituted Arenes

A study involving palladium-catalyzed C-H halogenation reactions for the synthesis of multi-substituted arenes utilized (6-Amino-2-chloro-3-fluorophenyl)methanol. This indicates the role of halogenated pyridinyl methanols in the synthesis of complex organic compounds (Xiuyun Sun, Yong-Hui Sun, & Rao, 2014).

4. Improved Synthesis Processes

An improved process for the preparation of pyridine 2,6-dichloro-5-fluoro-3-carboxylic acid, involving (2,6-Dichloro-5-fluoropyridin-3-yl)methanol, highlights its application in optimizing chemical synthesis techniques (Fang, 2008).

5. Thermo-Solvatochromism Studies

Research on thermo-solvatochromism of certain betaine dyes in aqueous alcohols involves 2,6-dichloro-4-(2,4,6-triphenylpyridinium-1-yl)-phenolate, a compound related to (2,6-Dichloro-5-fluoropyridin-3-yl)methanol. This highlights its importance in understanding the behavior of similar compounds in response to temperature changes in solvent mixtures (Tada, Silva, & Seoud, 2003).

properties

IUPAC Name

(2,6-dichloro-5-fluoropyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2FNO/c7-5-3(2-11)1-4(9)6(8)10-5/h1,11H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGKFLYWBQHPIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1F)Cl)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00630705
Record name (2,6-Dichloro-5-fluoropyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6-Dichloro-5-fluoropyridin-3-yl)methanol

CAS RN

820224-51-9
Record name (2,6-Dichloro-5-fluoropyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of methyl 2,6-dichloro-5-fluoro-3-pyridinecarboxylate (3 g, 13.39 mmol) in DCM (12 ml) at 0° C. under N2 was added dropwise DIBAL-H (1.5 M solution in toluene, 19.20 ml, 28.8 mmol). The reaction mixture was stirred at 0° C. for 20 h. TLC (DCM) showed starting material remaining. Then, more DIBAL-H (1.5 M solution in toluene, 10 ml) was added. The reaction was stirred at 0° C. for 20 h. The reaction mixture was diluted with MeOH and concentrated under reduced pressure. The residue was treated with 1N HCl solution and extracted 3 times with EtOAc. The combined organic phases were washed with sat. NaCl, dried over Na2SO4 and concentrated to give 1.5 g (53%) of the title compound.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
19.2 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
53%

Synthesis routes and methods II

Procedure details

To a solution of 2,6-dichloro-5-fluoro-nicotinic acid (1.11 g, 5.29 mmol) in 20 mL of THF at 0° C., was added BH3.THF (1M, 8 mL, 8 mmol) and the mixture was stirred at room temperature for 5 h. K2CO3 (4 g) was added and the mixture was stirred for 2 h, filtered and concentrated. The residue was purified by flash chromatography (eluent: 10 to 50% ethyl acetate+0.1% triethylamine in hexane) to afford 55a as a white solid (0.57 g, 55% yield).
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Yield
55%

Synthesis routes and methods III

Procedure details

To a stirred mixture of 2,6-dichloro-5-fluoro-nicotinic acid (1.0 g, 4.76 mmol) in dry THF (50 mL) under argon was added neat BH3.DMS (1.35 mL, 14.29 mmol) dropwise. The resulting mixture was heated to reflux for 3 hours, cooled to room temperature and quenched by the dropwise addition of water (4 mL). The reaction mixture was concentrated in vacuo. The crude alcohol was diluted with EtOAc, washed with 1N NaOH, 1N HCl, saturated aqueous NaHCO3 solution and brine. The EtOAc layer was dried (MgSO4), filtered and concentrated in vacuo to give 1A (0.93 g, 97%). HPLC Rt=1.79 min (Column: YMC ODS-A 4.6×50 mm (4 min.); Solvent A=10% MeOH, 90% H2O, 0.1% TFA; Solvent B=90% MeOH, 10% H2O, 0.1% TFA); LCMS Found: (M+H)+=210.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1.35 mL
Type
reactant
Reaction Step Two
Name
Yield
97%

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